1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole
Overview
Description
1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole is a chemical compound characterized by its bromo and fluoro substituents on the benzyl ring and a methoxy group on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole typically involves the following steps:
Bromination and Fluorination: Starting with a benzene derivative, bromination and fluorination reactions are performed to introduce the bromo and fluoro substituents at the 3 and 5 positions of the benzene ring, respectively.
Formation of the Benzyl Group: The bromo-fluoro benzene derivative undergoes a reaction to form the benzyl group.
Pyrazole Synthesis: The benzyl group is then reacted with hydrazine to form the pyrazole ring.
Methoxylation: Finally, the pyrazole ring is methoxylated to introduce the methoxy group at the 4 position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce the bromo and fluoro substituents.
Substitution: Substitution reactions are common, where the bromo and fluoro groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and various halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Hydrogenated derivatives of the compound.
Substitution Products: Derivatives with different substituents replacing the bromo and fluoro groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of bromo and fluoro substituents with biological targets.
Industry: Utilized in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole exerts its effects involves its interaction with molecular targets and pathways. The bromo and fluoro substituents can influence the binding affinity and selectivity of the compound towards specific enzymes or receptors. The methoxy group enhances the compound's solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
1-(3-Chloro-5-fluorobenzyl)-4-methoxy-1H-pyrazole
1-(3-Bromo-4-fluorobenzyl)-4-methoxy-1H-pyrazole
1-(3-Bromo-5-methoxybenzyl)-4-methoxy-1H-pyrazole
Uniqueness: 1-(3-Bromo-5-fluorobenzyl)-4-methoxy-1H-pyrazole is unique due to the specific combination of bromo and fluoro substituents on the benzyl ring, which can significantly affect its chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]-4-methoxypyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFN2O/c1-16-11-5-14-15(7-11)6-8-2-9(12)4-10(13)3-8/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHWHFOPXRDYMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)CC2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.